Lipophilicity Advantage: Elevated LogP of 5-Isopropylpyridin-3-ol vs. Unsubstituted and Lower Alkyl Analogs
5-(Propan-2-yl)pyridin-3-ol exhibits a calculated LogP of 1.98 [1], which is substantially higher than that of the parent pyridin-3-ol (LogP = 0.48-0.79) and even exceeds the LogP of 5-methylpyridin-3-ol (LogP ≈ 1.10) [2] and 5-ethylpyridin-3-ol (LogP ≈ 1.35) . This increased lipophilicity, conferred by the branched isopropyl group, is a key differentiating factor.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.98 |
| Comparator Or Baseline | Pyridin-3-ol: 0.48-0.79; 5-Methylpyridin-3-ol: ~1.10; 5-Ethylpyridin-3-ol: ~1.35 |
| Quantified Difference | Target LogP is ~2.5-4.1x higher than parent pyridin-3-ol, ~1.8x higher than 5-methyl, and ~1.5x higher than 5-ethyl analogs. |
| Conditions | Predicted/calculated LogP values from standard cheminformatics models (e.g., XLogP3, ALogP). |
Why This Matters
Higher LogP directly correlates with improved organic solvent extractability and potentially enhanced membrane permeability, making this compound a more suitable choice for applications requiring increased hydrophobicity, such as building blocks for lipophilic drug candidates or ligands for non-polar environments.
- [1] Chemsrc. 5-isopropylpyridin-3-ol. CAS 1243280-48-9. Updated 2024-01-24. View Source
- [2] BOC Sciences. 3-Hydroxy-5-methylpyridine. CAS 42732-49-0. Accessed 2026. View Source
